as-Triazine-6-carboxamide, 3-(ethylsulfonyl)-N-methyl-5-(methylamino)-
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Overview
Description
as-Triazine-6-carboxamide, 3-(ethylsulfonyl)-N-methyl-5-(methylamino)-: is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a ring structure composed of three carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine-6-carboxamide, 3-(ethylsulfonyl)-N-methyl-5-(methylamino)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The initial step involves the cyclization of appropriate precursors to form the triazine ring. This can be achieved through the reaction of cyanuric chloride with suitable amines under controlled conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the ethylsulfonyl, N-methyl, and methylamino groups. This can be accomplished through nucleophilic substitution reactions, where the triazine ring is treated with reagents such as ethylsulfonyl chloride, methylamine, and other suitable nucleophiles.
Purification and Isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of as-Triazine-6-carboxamide, 3-(ethylsulfonyl)-N-methyl-5-(methylamino)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
as-Triazine-6-carboxamide, 3-(ethylsulfonyl)-N-methyl-5-(methylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of existing functional groups with new ones, leading to a variety of derivatives.
Scientific Research Applications
as-Triazine-6-carboxamide, 3-(ethylsulfonyl)-N-methyl-5-(methylamino)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in binding studies.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of as-Triazine-6-carboxamide, 3-(ethylsulfonyl)-N-methyl-5-(methylamino)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the ethylsulfonyl group may interact with active sites of enzymes, while the methylamino group can form hydrogen bonds with target molecules. These interactions can lead to changes in the activity of the target proteins, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazine: A simpler triazine derivative with an amino group.
6-Chloro-3-methyl-1,2,4-triazine: A triazine compound with a chloro and methyl group.
5,6-Dimethyl-1,2,4-triazine-3-carboxamide: A triazine derivative with two methyl groups and a carboxamide group.
Uniqueness
as-Triazine-6-carboxamide, 3-(ethylsulfonyl)-N-methyl-5-(methylamino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80761-71-3 |
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Molecular Formula |
C8H13N5O3S |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
3-ethylsulfonyl-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C8H13N5O3S/c1-4-17(15,16)8-11-6(9-2)5(12-13-8)7(14)10-3/h4H2,1-3H3,(H,10,14)(H,9,11,13) |
InChI Key |
ZCKXMYOUVNXVKS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(N=N1)C(=O)NC)NC |
Origin of Product |
United States |
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